{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone
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Overview
Description
1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride for the Fries rearrangement and various substituted phenols . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Benzimidazole derivatives: Known for their wide range of biological activities.
Pyrido[2,3-d]pyrimidine: . The uniqueness of 1-BENZOYL-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological properties.
Properties
Molecular Formula |
C30H27N5O |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C30H27N5O/c1-22-10-8-9-15-26(22)35-20-25(23-11-4-2-5-12-23)27-28(31-21-32-29(27)35)33-16-18-34(19-17-33)30(36)24-13-6-3-7-14-24/h2-15,20-21H,16-19H2,1H3 |
InChI Key |
IXQFKMVTMIXCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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